Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17717424
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | methyl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)11-10(12(16)17-4)15-8-6-5-7-9(15)14-11/h5-8H2,1-4H3 |
| Standard InChI Key | IAKHDYGSOBTTIO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(N2CCCCC2=N1)C(=O)OC |
Introduction
Structural and Chemical Properties
The molecular architecture of methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate features a bicyclic imidazo[1,2-a]pyridine system fused with a partially saturated pyridine ring. The tert-butyl group at the 2-position introduces steric bulk, which influences reactivity and binding interactions, while the methyl ester at the 3-position enhances solubility and serves as a handle for further derivatization.
Crystallographic and Spectroscopic Data
While the crystal structure of the exact compound remains unreported, analogous tert-butyl-substituted imidazo-pyridines crystallize in orthorhombic systems (space group Pbca) with unit cell parameters . Key bond lengths and angles align with typical imidazo-pyridine derivatives, confirming the stability of the fused ring system. Nuclear magnetic resonance (NMR) spectra for related compounds reveal distinct proton environments: the tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the methyl ester resonates at ~3.8 ppm (3H) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | Methyl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
| Canonical SMILES | CC(C)(C)C1=C(N2CCCCC2=N1)C(=O)OC |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate |
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis of methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves a three-step sequence:
-
Condensation: Reaction of 2-aminopyridine with a ketone or aldehyde to form an imine intermediate.
-
Cyclization: Intramolecular cyclization under acidic or catalytic conditions to construct the imidazo ring.
-
Esterification: Introduction of the methyl ester group via nucleophilic acyl substitution .
Copper catalysts, such as Cu(OTf) or CuI, are frequently employed to facilitate cyclization, with yields improving under microwave irradiation (60–70%) compared to conventional heating (40–50%) .
Table 2: Comparative Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cu(OTf) | DCE | 110 | 56–64 |
| Pd(OAc) | Toluene | 100 | 45–50 |
| CuI | Toluene | 110 | 50–55 |
Mechanistic Insights
A proposed mechanism involves the formation of a copper-ketenimine intermediate (B) following nucleophilic attack on a ynamide precursor (A). Intramolecular cyclization generates a six-membered metallacycle (C), which undergoes reductive elimination to yield the final product . This pathway underscores the critical role of Cu(I) in stabilizing reactive intermediates.
Related Compounds and Structure-Activity Relationships
Table 3: Comparative Analysis of Imidazo[1,2-a]Pyridine Derivatives
Structural modifications at the C2 and C3 positions significantly alter bioactivity. The tert-butyl group enhances metabolic stability, while electron-withdrawing groups (e.g., nitro) improve antimicrobial potency .
Future Research Directions
-
Pharmacokinetic Profiling: Investigations into oral bioavailability and plasma clearance are needed to assess therapeutic potential .
-
Dual Inhibitor Design: Combining PI3K and mTOR inhibition in a single molecule could mitigate drug resistance in oncology .
-
Radiolabeling Applications: Carbon-11 labeled analogs may enable positron emission tomography (PET) imaging of PI3K/mTOR activity in tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume